molecular formula C12H10ClNO2 B13668171 Ethyl 8-chloroisoquinoline-1-carboxylate

Ethyl 8-chloroisoquinoline-1-carboxylate

Cat. No.: B13668171
M. Wt: 235.66 g/mol
InChI Key: YSVGKCHDKNXXGU-UHFFFAOYSA-N
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Description

Ethyl 8-chloroisoquinoline-1-carboxylate is a halogenated isoquinoline derivative featuring a chlorine substituent at the 8-position and an ethyl ester group at the 1-position of the isoquinoline scaffold. Isoquinoline derivatives are frequently explored for their biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties, which are influenced by substituent type, position, and electronic effects .

Properties

IUPAC Name

ethyl 8-chloroisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-10-8(6-7-14-11)4-3-5-9(10)13/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVGKCHDKNXXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-chloroisoquinoline-1-carboxylate typically involves the reaction of isoquinoline derivatives with ethyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloroisoquinoline-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The isoquinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted isoquinoline derivatives.

    Oxidation: Isoquinoline N-oxides.

    Reduction: Reduced isoquinoline derivatives.

    Hydrolysis: 8-chloroisoquinoline-1-carboxylic acid.

Scientific Research Applications

Ethyl 8-chloroisoquinoline-1-carboxylate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 8-chloroisoquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chlorine atom and ester group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of Ethyl 8-chloroisoquinoline-1-carboxylate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents XLogP3 Purity Key References
This compound* C₁₂H₁₀ClNO₂ 251.67 (calculated) Cl (8), COOEt (1) ~3.1† N/A N/A
Ethyl 6-bromoisoquinoline-1-carboxylate C₁₂H₁₀BrNO₂ 280.12 Br (6), COOEt (1) 3.3 N/A
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate C₁₂H₉ClN₂O₄ 296.67 Cl (4), NO₂ (8), COOEt (3) N/A 100%
Ethyl 8-hydroxyquinoline-5-carboxylate C₁₂H₁₁NO₃ 217.22 OH (8), COOEt (5) N/A 95%

*Calculated molecular weight based on formula; †Estimated via analogy to Ethyl 6-bromoisoquinoline-1-carboxylate.

Key Observations:

  • Substituent Effects: The 8-chloro substituent in the target compound likely enhances lipophilicity compared to the 8-hydroxy analog (), which may improve membrane permeability in biological systems.
  • Electronic Effects: The nitro group in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate () introduces strong electron-withdrawing effects, which could stabilize negative charges or influence reactivity in substitution reactions. In contrast, the chloro group in the target compound offers moderate electron withdrawal.
  • Ester Position: The ester group at the 1-position (target compound and Ethyl 6-bromo analog) versus the 3-position () may affect molecular geometry and interactions with biological targets, such as enzyme active sites.

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